![molecular formula C11H13NO4 B1269346 4-[2-(Acetylamino)ethoxy]benzoic acid CAS No. 297137-62-3](/img/structure/B1269346.png)

4-[2-(Acetylamino)ethoxy]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

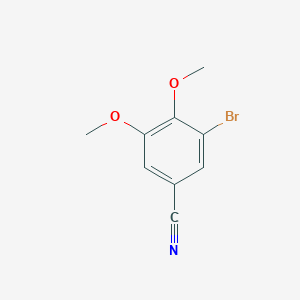

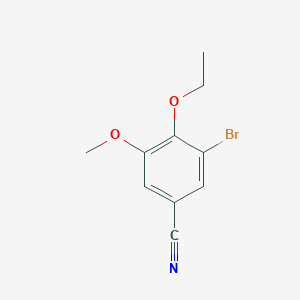

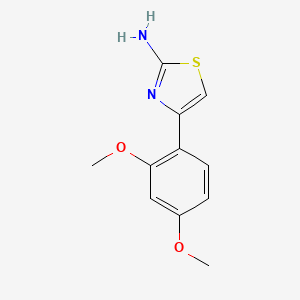

Molecular Structure Analysis

The molecular structure of similar benzoic acid derivatives has been extensively studied using techniques such as X-ray crystallography, revealing details like dihedral angles between aromatic rings and the formation of acid-acid dimers in the crystal structure. For example, the structure of 4-methyl-2-(o-tolylamino)benzoic acid was elucidated, showing significant molecular twisting and dimer formation (C. Liu & S. Long, 2023).

Scientific Research Applications

Influenza Neuraminidase Inhibitors : A study by Brouillette et al. (1999) discussed the design of benzoic acid inhibitors of influenza neuraminidase, featuring a cyclic substitution for the N-acetyl grouping. This approach provided new opportunities for evolving more potent benzoic acid inhibitors for influenza treatment (Brouillette et al., 1999).

Cardiotropic Action : Ivkin and Karpov (2022) conducted preclinical studies on 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid (etmaben), demonstrating its pronounced cardiotropic effect and positive safety profile, justifying its advancement to phase I clinical trials (Ivkin & Karpov, 2022).

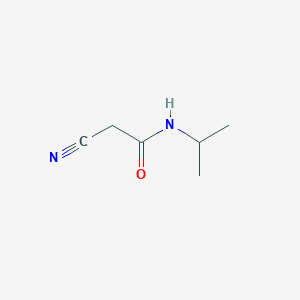

Synthesis of α-Ketoamide Derivatives : El-Faham et al. (2013) explored the use of OxymaPure/DIC in the synthesis of α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoic acid ester derivatives. This study demonstrated a superior approach in terms of purity and yield for synthesizing these compounds (El‐Faham et al., 2013).

Anticoccidial Activity : Research by Rogers et al. (1964) showed the anticoccidial activity of 4-amino-2-ethoxybenzoic acid and related compounds, indicating their potential use in treating parasitic infections (Rogers et al., 1964).

Antiparasitic Drug Development : Neres et al. (2007) investigated benzoic acid and pyridine derivatives as inhibitors of Trypanosoma cruzi trans-sialidase, providing new leads for antiparasitic drug development without relying on the complex sialic acid structure (Neres et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-[2-(Acetylamino)ethoxy]benzoic acid. For instance, the compound should be stored in a cool, dry place to maintain its stability . .

properties

IUPAC Name |

4-(2-acetamidoethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(13)12-6-7-16-10-4-2-9(3-5-10)11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARYSZHXJOYKDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349776 |

Source

|

| Record name | 4-[2-(acetylamino)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

297137-62-3 |

Source

|

| Record name | 4-[2-(acetylamino)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269271.png)

![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1269293.png)

![4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269294.png)